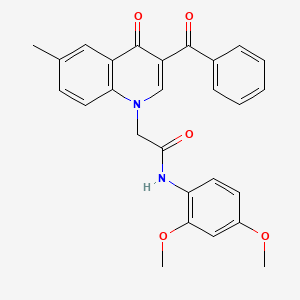

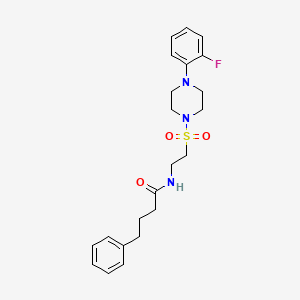

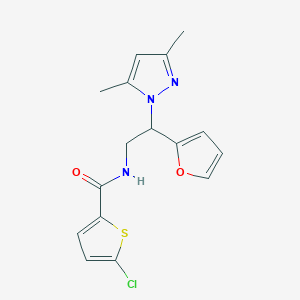

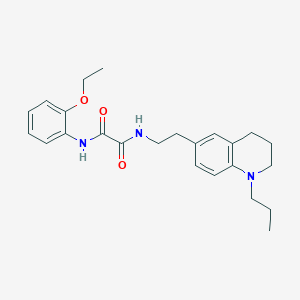

![molecular formula C20H20N4O2S B2608700 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396801-65-2](/img/structure/B2608700.png)

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

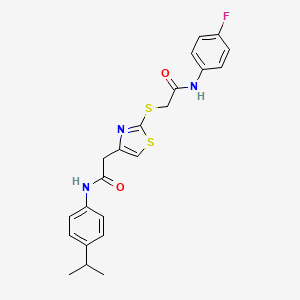

The compound “1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains an indole ring, a tetrahydrobenzothiazole ring, and an azetidine ring . Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Tetrahydrobenzothiazole is a heterocyclic compound containing a saturated benzene ring fused to a thiazole ring . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and planar, while the tetrahydrobenzothiazole and azetidine rings are saturated and therefore non-planar .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The carbonyl group could be involved in nucleophilic addition reactions, while the nitrogen in the azetidine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the compound .Applications De Recherche Scientifique

Synthesis and Biological Applications

Antibiotic and Antimalarial Activity : The synthesis of thiopeptide antibiotics, like amythiamicin D, demonstrates the application of related compounds in combating resistant strains of bacteria and malaria. The biosynthesis-inspired route reflects a key approach in developing antibiotics with novel mechanisms of action (Hughes et al., 2005).

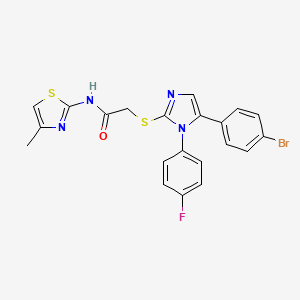

Antibacterial Agents : Novel analogs with the benzo[d]thiazolyl moiety have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds offer insights into the design of new antibacterial drugs with potential non-cytotoxic concentrations (Palkar et al., 2017).

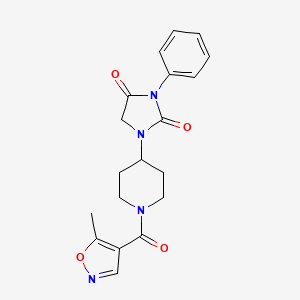

Anti-Inflammatory Activities : Research on thiazolo[3,2-a]pyrimidine derivatives has expanded into the exploration of anti-inflammatory activities. The synthesis of these derivatives and their subsequent testing for anti-inflammatory effects highlight the therapeutic potential of such compounds (Tozkoparan et al., 1999).

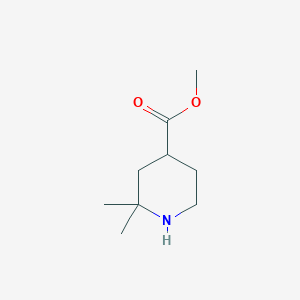

Synthesis of N-Heterocycles : The Rh(III)-catalyzed annulations of indoles with iodonium carbenes for the synthesis of tricyclic and tetracyclic N-heterocycles demonstrate the versatility of these compounds in creating complex molecular architectures. This method opens avenues for developing novel synthetic pathways (Nunewar et al., 2021).

Antimicrobial Dyes : The development of antimicrobial dyes and their precursors based on the tetrahydrobenzo[b]thiophene system illustrates the application of these compounds in textile finishing and dyeing processes. The significant antimicrobial activity against a range of organisms suggests potential industrial and therapeutic applications (Shams et al., 2011).

Anticancer Activity : The exploration of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors for anticancer activity underscores the potential of these compounds in oncological research. The identification of potent activity against the colon HCT-116 human cancer cell line indicates promising directions for future therapeutic developments (Abdel-Motaal et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYXMCGVIQQJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide](/img/structure/B2608623.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)

![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)